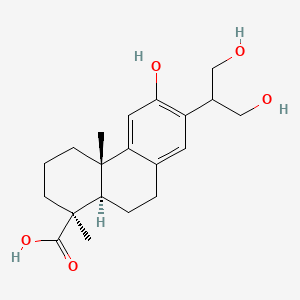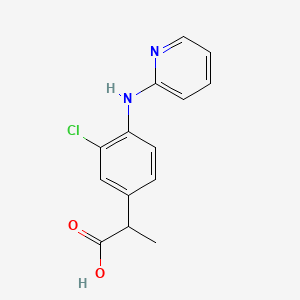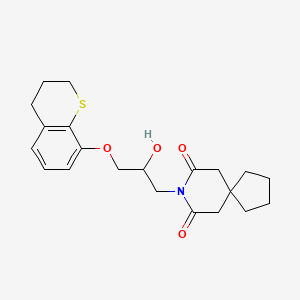
8-((3-(7,9-Dioxo-8-azaspiro(4.5)decan-8-yl)-2-hydroxypropyl)oxy)thiochroman
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((3-(7,9-Dioxo-8-azaspiro(4.5)decan-8-yl)-2-hydroxypropyl)oxy)thiochroman is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiochroman moiety linked to a spirocyclic structure, which imparts distinctive chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-(7,9-Dioxo-8-azaspiro(4.5)decan-8-yl)-2-hydroxypropyl)oxy)thiochroman typically involves multi-step organic reactions. The initial step often includes the formation of the spirocyclic core, followed by the introduction of the thiochroman moiety through nucleophilic substitution or other suitable reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis or enzymatic catalysis may also be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
8-((3-(7,9-Dioxo-8-azaspiro(4.5)decan-8-yl)-2-hydroxypropyl)oxy)thiochroman undergoes various chemical reactions, including:
Oxidation: Conversion of the thiochroman moiety to sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution at the spirocyclic or thiochroman rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions are tailored to the specific transformation, often involving controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
8-((3-(7,9-Dioxo-8-azaspiro(4.5)decan-8-yl)-2-hydroxypropyl)oxy)thiochroman has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers or catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of 8-((3-(7,9-Dioxo-8-azaspiro(4.5)decan-8-yl)-2-hydroxypropyl)oxy)thiochroman involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic and thiochroman derivatives, such as:
- 1,4-Dioxa-8-azaspiro[4.5]decane
- 4-Piperidone ethylene acetal
- 2-Oxa-6-azaspiro[3.3]heptane
Uniqueness
What sets 8-((3-(7,9-Dioxo-8-azaspiro(4.5)decan-8-yl)-2-hydroxypropyl)oxy)thiochroman apart is its unique combination of a spirocyclic core and a thiochroman moiety. This structural arrangement imparts distinctive chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
153804-33-2 |
|---|---|
Molecular Formula |
C21H27NO4S |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
8-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)-2-hydroxypropyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C21H27NO4S/c23-16(14-26-17-7-3-5-15-6-4-10-27-20(15)17)13-22-18(24)11-21(12-19(22)25)8-1-2-9-21/h3,5,7,16,23H,1-2,4,6,8-14H2 |
InChI Key |
METDFQQFARFYCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CC(COC3=CC=CC4=C3SCCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


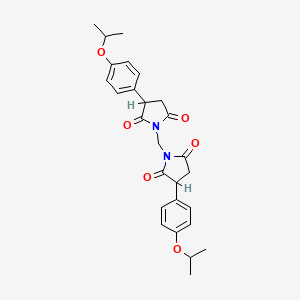
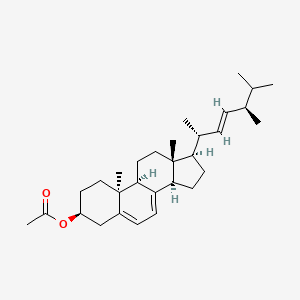
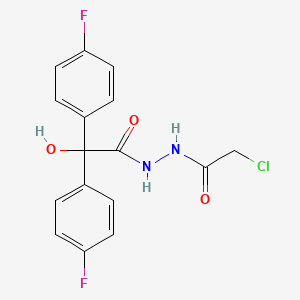


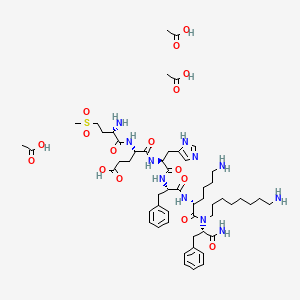
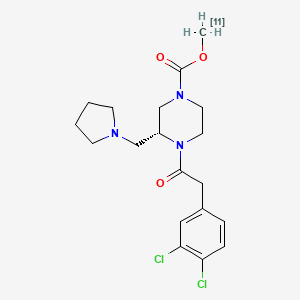
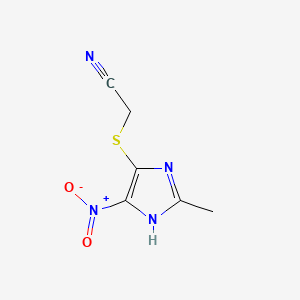
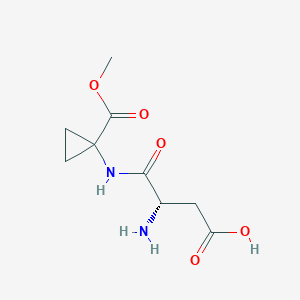

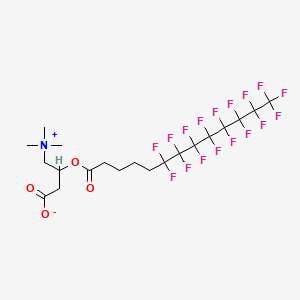
![2-[5-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]tetrazol-1-yl]ethyl N-(4-hydroxybutyl)carbamate;phosphoric acid](/img/structure/B12746636.png)
